molecular formula C17H16N4O4 B11028605 N-(4-nitrophenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide

N-(4-nitrophenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide

Cat. No.: B11028605
M. Wt: 340.33 g/mol
InChI Key: MYGCFBIBHDJTIH-UHFFFAOYSA-N
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Description

NPPA , is a chemical compound with a complex structure. Let’s break it down:

    NPPA: consists of the following components:

Preparation Methods

Synthetic Routes::

    Nitration of Phenylacetamide:

Industrial Production::
  • Industrial-scale synthesis typically involves optimized versions of the above steps, ensuring high yield and purity.

Chemical Reactions Analysis

    Oxidation: NPPA can undergo oxidation reactions due to the presence of the phenyl ring and the nitro group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: NPPA may participate in nucleophilic substitution reactions.

    Common Reagents: Reagents like hydrogenation catalysts, acetic anhydride, and strong acids are used.

    Major Products: The major product depends on the specific reaction conditions.

Scientific Research Applications

    Medicine: NPPA derivatives have potential as anti-inflammatory agents or analgesics.

    Chemistry: Used as a building block for more complex molecules.

    Industry: May find applications in dye synthesis or other chemical processes.

Mechanism of Action

    Targets: NPPA may interact with specific receptors or enzymes.

    Pathways: Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Similar Compounds: Other nitrophenyl derivatives or pyrazolidinones.

    Uniqueness: NPPA’s specific combination of functional groups sets it apart.

Properties

Molecular Formula

C17H16N4O4

Molecular Weight

340.33 g/mol

IUPAC Name

N-(4-nitrophenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide

InChI

InChI=1S/C17H16N4O4/c22-16(19-13-6-8-15(9-7-13)21(24)25)10-12-11-18-20(17(12)23)14-4-2-1-3-5-14/h1-9,12,18H,10-11H2,(H,19,22)

InChI Key

MYGCFBIBHDJTIH-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(N1)C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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